N10-Monodesmethyl Rizatriptan Benzoate is a pharmacologically active metabolite of Rizatriptan, a second-generation triptan primarily used for the acute treatment of migraine headaches. Rizatriptan functions as a selective agonist for the 5-hydroxytryptamine receptors, specifically the 5-HT1B and 5-HT1D subtypes, which are implicated in the modulation of vascular tone and pain perception during migraine attacks. N10-Monodesmethyl Rizatriptan Benzoate retains some pharmacological activity, making it relevant in both clinical and research settings.
N10-Monodesmethyl Rizatriptan Benzoate is derived from the metabolism of Rizatriptan, which is available under various brand names including Maxalt and RizaFilm. The compound is synthesized through chemical processes that involve the modification of the parent compound to yield its benzoate salt form, enhancing its stability and solubility.
The synthesis of N10-Monodesmethyl Rizatriptan Benzoate involves several steps, often starting from Rizatriptan. The process typically includes:
The synthesis can be optimized by controlling reaction conditions such as temperature and pH to minimize impurities. For instance, maintaining specific temperatures during the indolization step can significantly reduce dimeric impurities, as noted in patent literature .
N10-Monodesmethyl Rizatriptan Benzoate has a complex molecular structure characterized by:
N10-Monodesmethyl Rizatriptan Benzoate participates in various chemical reactions primarily related to its metabolism and interaction with biological systems:
The metabolic pathway indicates that approximately 14% of administered Rizatriptan is converted to N10-Monodesmethyl Rizatriptan, which retains similar receptor activity compared to its parent compound .
N10-Monodesmethyl Rizatriptan Benzoate acts primarily through agonism at the 5-HT1B and 5-HT1D receptors located in cranial blood vessels and sensory neurons. This action results in:
The pharmacological profile shows that plasma concentrations of N10-Monodesmethyl Rizatriptan are about 14% relative to those of Rizatriptan itself, indicating a significant but reduced efficacy compared to the parent drug .
N10-Monodesmethyl Rizatriptan Benzoate is primarily utilized in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5